molecular formula C20H18N2O5 B2992138 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate CAS No. 1209727-44-5

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate

Cat. No.: B2992138
CAS No.: 1209727-44-5
M. Wt: 366.373
InChI Key: HGVFFALHBGDHDU-UHFFFAOYSA-N
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Description

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate is a synthetic heterocyclic ester featuring two distinct aromatic systems: a benzofuran-oxazole core and a 3,5-dimethyl-1,2-oxazole moiety linked via a propanoate ester group. The benzofuran-oxazole scaffold is notable for its planar, conjugated structure, which may confer stability and influence intermolecular interactions, such as π-π stacking.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-12-16(13(2)26-21-12)7-8-20(23)24-11-15-10-19(27-22-15)18-9-14-5-3-4-6-17(14)25-18/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVFFALHBGDHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate typically involves multi-step organic reactions. The initial steps often include the formation of the benzofuran and oxazole rings through cyclization reactions. Subsequent steps involve the introduction of the propanoate group via esterification reactions. Common reagents used in these reactions include acyl chlorides, alcohols, and bases such as pyridine or triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxazole rings to their corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate: has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS No.) Core Structure Key Substituents/Functional Groups Molecular Formula (if available)
[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate Benzofuran-oxazole + dimethyl-oxazole Methyl propanoate ester Not provided
N-(3-Acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (1105219-08-6) Benzofuran-oxazole Acetamide, 3-acetylphenyl C₂₁H₁₆N₂O₄
N-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide Furan-dimethyl-oxazole Benzothiadiazole sulfonamide Not provided

Functional Group Variations

Ester vs. Amide vs. Sulfonamide The target compound contains a methyl propanoate ester, which is hydrolytically labile compared to the acetamide group in the analog from . Amides are generally more resistant to hydrolysis, which could enhance metabolic stability in biological systems.

Aromatic Systems

  • The benzofuran-oxazole core shared by the target compound and the acetamide analog provides a rigid, planar structure conducive to π-π stacking or charge-transfer interactions.
  • The furan-dimethyl-oxazole system in replaces benzofuran with a simpler furan, reducing steric bulk but maintaining conjugation. The appended benzothiadiazole sulfonamide adds a fused heteroaromatic system, which may alter electronic properties.

Implications of Substituent Differences

  • Solubility and Reactivity :
    • The ester group in the target compound likely decreases aqueous solubility compared to the polar sulfonamide in . However, the acetylphenyl substituent in the acetamide analog may enhance lipophilicity.
  • Biological Activity :
    • Sulfonamides are well-documented in medicinal chemistry for their enzyme-inhibitory properties (e.g., carbonic anhydrase inhibition). The compound in may exhibit such activity, whereas the ester in the target compound might serve as a prodrug moiety.
  • Crystallographic Behavior :
    • The benzofuran-oxazole system’s planarity may facilitate ordered crystal packing, as seen in studies using SHELX and SIR97 . Hydrogen-bonding patterns, as analyzed in , could differ significantly between sulfonamide- and ester-containing analogs.

Research Findings and Limitations

  • Biological or Physical Properties: No experimental data on solubility, stability, or bioactivity are available for the target compound.

Biological Activity

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate is a complex organic compound that has garnered attention for its potential biological activities. The structure incorporates both benzofuran and oxazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C19H18N2O4\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_4

This structure includes:

  • A benzofuran ring, known for its antioxidant and anti-inflammatory properties.
  • Two oxazole rings that contribute to its potential as an antimicrobial and anticancer agent.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer cell proliferation and survival.
  • Receptor Modulation : Interactions with various receptors could modulate signaling pathways that lead to apoptosis in cancer cells.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains by disrupting cell wall synthesis or inhibiting metabolic pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds similar to the target molecule have shown IC50 values in the micromolar range against breast cancer (MCF-7) and leukemia (CEM) cell lines. Such studies indicate that modifications in the oxazole structure can enhance potency (see Table 1).
CompoundCell LineIC50 (µM)
Reference CompoundMCF-710.38
Target CompoundMCF-715.63
DoxorubicinMCF-70.12

Antimicrobial Activity

Research has also focused on the antimicrobial properties of similar compounds. For example:

  • Inhibition Studies : Compounds have been tested against Gram-positive and Gram-negative bacteria with promising results (see Table 2).
CompoundS. aureus (mm)E. coli (mm)
Target Compound2017
Amoxicillin3027

Case Studies

A notable case study involved the synthesis and biological evaluation of benzofuran derivatives, where modifications led to enhanced anticancer activity compared to standard treatments like doxorubicin. The study highlighted that specific structural features were critical for improved interactions with biological targets.

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